Product packaging for Difenacoum-d4(Cat. No.:)

Difenacoum-d4

Cat. No.: B1156176
M. Wt: 448.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difenacoum-d4 is a deuterated stable isotope-labeled analog of Difenacoum, a second-generation anticoagulant rodenticide (SGAR) . It is specifically designed for use as an internal standard in quantitative mass spectrometry-based analysis, where it corrects for matrix effects and procedural losses, ensuring high accuracy and precision in measurement . Researchers employ this compound in environmental science and toxicology studies to track the fate, bioaccumulation, and potential non-target exposure of its non-labeled parent compound. Difenacoum is known to be highly persistent in the liver of organisms, with a half-life of up to 120 days in rats, underscoring the need for reliable monitoring . Studies have detected anticoagulant rodenticides in aquatic organisms from effluent-impacted waters, highlighting a significant environmental exposure pathway that can be precisely quantified using standards like this compound . The compound's mode of action involves the inhibition of the vitamin K epoxide reductase enzyme, which disrupts the recycling of vitamin K and subsequently blocks the synthesis of active blood-clotting factors, leading to uncontrolled hemorrhaging . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C₃₁H₂₀D₄O₃

Molecular Weight

448.55

Synonyms

3-(3-[1,1’-Biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthalenyl)-4-hydroxy-2H-1-benzopyran-2-one-d4;  3-(3-p-Diphenyl-1,2,3,4-tetrahydronaphth-1-yl)-4-hydroxycoumarin-d4;  Diphenacoum-d4;  Neosorexa-d4;  Ratak-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Difenacoum D4

Precursor Compounds and Starting Materials for Deuteration Synthesis

The synthesis of unlabeled Difenacoum (B607115) is based on the acid-catalyzed condensation of two key precursors: 4-hydroxycoumarin (B602359) and 3-(1,1'-biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphthol. nih.gov The logical and most stable strategy for synthesizing Difenacoum-d4 involves the use of a deuterated version of one of these precursors.

Labeling is typically performed on an aromatic ring that is not subject to metabolic alteration and where the deuterium (B1214612) atoms will not be lost through chemical exchange. Given the molecular formula C₃₁H₂₀D₄O₃, four deuterium atoms replace hydrogen atoms on a stable part of the molecule. Plausible synthetic strategies could involve:

Deuterated Biphenyl (B1667301) Precursor: Starting with a commercially available deuterated biphenyl or synthesizing one and using it to construct the 3-([1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydronapthalen-1-ol intermediate. This is a common strategy for complex molecules, where the isotopic label is introduced early in the synthetic sequence.

Deuterated Phenol (B47542) for Coumarin (B35378) Synthesis: The 4-hydroxycoumarin moiety can be synthesized through methods like the Pechmann condensation, starting from a phenol and a β-ketoester. mdpi.comresearchgate.netjsynthchem.com Using a deuterated phenol (phenol-d5 or phenol-d6) as a starting material would yield a deuterated 4-hydroxycoumarin core.

The table below lists the primary precursors for the parent compound, from which deuterated analogues would be derived.

Precursor NameMolecular FormulaRole in Synthesis
4-HydroxycoumarinC₉H₆O₃Provides the core coumarin ring structure.
3-(1,1'-Biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphtholC₂₂H₂₀OForms the complex side chain attached at C3. nih.gov
Deuterated Biphenyl or Deuterated PhenolVariableStarting material for introducing the d4-label.

Deuteration Reaction Mechanisms and Optimized Reaction Pathways

While specific proprietary methods for this compound are not published, the reaction mechanisms can be inferred from established organic chemistry principles for deuteration and coumarin synthesis.

If starting with a deuterated aromatic precursor (e.g., biphenyl-d5), the subsequent steps to build the tetralone side chain would follow standard synthetic routes, such as Friedel-Crafts reactions, reductions, and cyclizations. The final key step is the Michael addition of the 4-hydroxycoumarin to the tetralone-derived intermediate under acidic conditions.

Alternatively, direct H/D exchange on a pre-existing aromatic ring can be achieved through methods like acid-catalyzed exchange using strong deuterated acids (e.g., D₂SO₄) or metal-catalyzed H/D exchange. The latter often employs catalysts like palladium, rhodium, or ruthenium to activate C-H bonds for exchange with a deuterium source, such as D₂ gas. mdpi.com

The final coupling reaction is typically an acid-catalyzed condensation that joins the C3 of the 4-hydroxycoumarin ring with C1 of the tetralin side chain. nih.gov

Difenacoum possesses two stereogenic centers, which results in the existence of four stereoisomers, grouped into two pairs of diastereomers (cis and trans). nih.gov Commercial Difenacoum is a mixture of these isomers, with reported cis:trans ratios varying, for example, between 45:55 and 80:20. nih.govnih.gov

The synthesis of this compound, like its unlabeled counterpart, generally produces a mixture of these stereoisomers.

Diastereoselective Synthesis: Control over the cis/trans ratio can be influenced by the reaction conditions of the final coupling step.

Stereospecific Reductions: In the synthesis of related compounds like flocoumafen (B607463), stereospecific reduction of a ketone precursor to an alcohol is a key step in controlling the stereochemistry. semanticscholar.org A similar approach could be applied to the synthesis of the tetralone intermediate for this compound.

Post-Synthesis Separation: More commonly, the separation of the stereoisomers is achieved after synthesis using chromatographic techniques, particularly chiral liquid chromatography, which can resolve all four stereoisomers. nih.gov

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the commercial production of this compound as an analytical standard. Key factors include:

Catalyst Efficiency: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and its concentration is critical for the final condensation step.

Reaction Conditions: Temperature, reaction time, and solvent choice must be carefully controlled to maximize the formation of the desired product and minimize side reactions. For instance, syntheses of related coumarins have been optimized by using microwave irradiation to reduce reaction times and improve yields.

Specific yield data for the industrial synthesis of this compound is proprietary and not available in public literature.

Stereospecific Deuteration Approaches

Purification and Isolation Techniques for Deuterated Difenacoum

After synthesis, this compound must be rigorously purified to ensure it is suitable for use as a high-purity analytical standard. The purification process typically involves multiple steps to remove unreacted precursors, non-deuterated or partially deuterated species, and other reaction byproducts.

Flash Column Chromatography: This is a standard technique for the initial purification of crude reaction mixtures. Silica gel is the most common stationary phase, with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) chosen to effectively separate the this compound from impurities. semanticscholar.org

Recrystallization: To achieve high purity, the product isolated from chromatography is often recrystallized from a suitable solvent or solvent mixture, such as ethanol. nih.gov This process removes minor impurities and can help isolate a specific isomeric form under controlled conditions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining analytical-grade standards (>98% purity), preparative HPLC is often the final purification step. This technique offers high resolution and can separate the cis and trans diastereomers if required.

Isotopic Enrichment Verification and Quantification Methodologies

Verifying the level of isotopic enrichment is paramount. The goal is to confirm that the product is predominantly this compound and to quantify the percentage of other isotopic variants (d0, d1, d2, d3). This is almost exclusively performed using mass spectrometry.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the elemental formula (C₃₁H₂₀D₄O₃) and distinguishes it from potential isobaric interferences. researchgate.net

Mass Spectrometry (MS) Analysis: By analyzing the molecular ion cluster, the isotopic distribution can be determined. The relative intensities of the ion peaks for the unlabeled compound (M), the desired labeled compound (M+4), and other minor isotopic species are measured to calculate the isotopic enrichment, which is typically expected to be >98% for commercial standards.

Advanced Spectroscopic and Chromatographic Confirmation of this compound Identity

A combination of chromatographic and spectroscopic techniques is used to unequivocally confirm the structure, purity, and identity of the final this compound product.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive analytical technique. nih.gov

Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a reversed-phase column (e.g., C18) is used to separate this compound from any remaining impurities and to resolve its cis and trans diastereomers. nih.govoup.com Chiral columns can be employed for full stereoisomer separation. nih.gov

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for both Difenacoum and this compound. Difenacoum is typically ionized using positive electrospray ionization (ESI+). researchgate.net

The table below shows the molecular weights and plausible mass spectrometry transitions.

CompoundMolecular Weight ( g/mol )Ionization ModePrecursor Ion [M+H]⁺ (m/z)Typical Product Ions (m/z)
Difenacoum444.52ESI+445.4293.2, 179.1, 135.2 researchgate.net
This compound448.55 as-1.co.jpESI+449.4293.2, 139.x (shifted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides definitive structural confirmation. Compared to the spectrum of unlabeled Difenacoum, the spectrum of this compound will show a complete absence of signals in the aromatic region corresponding to the four deuterated positions. google.com

¹³C NMR: The ¹³C NMR spectrum will be very similar to the unlabeled compound, though carbons directly bonded to deuterium will show a characteristic triplet splitting (due to C-D coupling) and a slight upfield shift. semanticscholar.org

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their positions on the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be largely identical to that of Difenacoum, showing characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups. However, it will also exhibit C-D stretching vibrations at lower wavenumbers (approx. 2100-2300 cm⁻¹) than the corresponding C-H stretches (approx. 2800-3100 cm⁻¹), providing further evidence of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and chemical environment of deuterium atoms within a molecule. By acquiring a ²H NMR spectrum of this compound, researchers can identify the resonance signals corresponding to the deuterium nuclei. The chemical shifts of these signals provide information about the electronic environment of the deuterium atoms, thereby confirming their position on the Difenacoum scaffold. While direct acquisition of ²H NMR can be challenging due to the low gyromagnetic ratio and quadrupolar nature of deuterium, modern high-field NMR instruments can overcome these limitations. chemrxiv.org Two-dimensional correlation techniques, such as ²H-¹H correlation spectroscopy, can further aid in assigning the deuterium signals by correlating them to the corresponding proton signals in the non-deuterated positions. chemrxiv.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is compared to that of its non-labeled counterpart. The absence or significant reduction in the intensity of proton signals at specific chemical shifts indicates successful deuterium substitution at those positions. The remaining proton signals should correspond to the non-deuterated parts of the molecule, and their chemical shifts and coupling patterns should be consistent with the expected structure of Difenacoum. A patent for Difenacoum illustrates the use of ¹H NMR to distinguish between its cis and trans isomers, highlighting the technique's power in detailed structural analysis. google.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides a map of the carbon skeleton of the molecule. libretexts.org The ¹³C NMR spectrum of this compound should be very similar to that of unlabeled Difenacoum, confirming that the fundamental carbon framework has not been altered during the synthesis. However, carbon atoms directly bonded to deuterium will exhibit a characteristic effect in the ¹³C NMR spectrum. The coupling between carbon-13 and deuterium (C-D) results in a multiplet signal for the deuterated carbon. Furthermore, deuterium substitution can cause small shifts in the resonance of the attached carbon and adjacent carbons, known as isotope shifts, which can also be used to confirm the location of labeling. nih.gov Decoupling techniques can be employed to simplify the spectrum and confirm the number of unique carbon environments. libretexts.org

Deuterium NMR (²H NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Isotopic Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. For this compound, HRMS is essential to verify the successful incorporation of the four deuterium atoms. The molecular weight of Difenacoum (C₃₁H₂₄O₃) is approximately 444.1725 g/mol . nih.gov The substitution of four hydrogen atoms with four deuterium atoms should result in a predictable increase in the molecular mass. HRMS can measure this mass difference with sufficient resolution to confirm the isotopic enrichment. The expected monoisotopic mass of this compound would be higher than that of the unlabeled compound, and the observed mass should fall within a very narrow tolerance of the calculated theoretical mass. This technique is also used in analytical methods to distinguish and quantify the deuterated standard from the non-labeled analyte in biological and environmental samples. ojp.govepa.gov

Table 2: HRMS Data for Isotopic Mass Verification of this compound

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Observed Mass (m/z) in HRMS Purpose
Difenacoum C₃₁H₂₄O₃ 444.1725 [M+H]⁺ at 445.1798 Baseline for comparison.

Infrared (IR) Spectroscopy for Functional Group Analysis

In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present in Difenacoum, such as the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone, and the aromatic rings. libretexts.org A key difference in the IR spectrum of this compound compared to its non-labeled analog would be the appearance of C-D stretching vibrations. These bands appear at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of these C-D stretching bands provides direct evidence of deuteration. The persistence of the other characteristic bands confirms that the core functional groups of the molecule remain intact.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for this compound
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad) orgchemboulder.com Confirms the presence of the 4-hydroxy group.
Carbonyl (C=O) C=O Stretch 1650-1800 core.ac.uk Confirms the presence of the coumarin lactone ring.
Aromatic Ring C=C Stretch 1400-1600 libretexts.org Confirms the presence of the phenyl and naphthyl ring systems.
Deuterated Carbon C-D Stretch ~2100-2250 Direct evidence of successful deuterium incorporation.

Advanced Analytical Methodologies and Applications of Difenacoum D4 As a Research Standard

Difenacoum-d4 as an Internal Standard in Quantitative Trace Analysis

In the realm of quantitative analysis, especially for detecting minute concentrations of substances, an internal standard is indispensable. This compound is ideally suited for this role in difenacoum (B607115) analysis due to its chemical and physical properties being nearly identical to the non-labeled analyte. This similarity ensures that both compounds behave alike during sample preparation, extraction, and chromatographic separation. However, its increased mass, due to the deuterium (B1214612) atoms, allows it to be distinguished from the native difenacoum by a mass spectrometer. This distinction is the cornerstone of isotope dilution mass spectrometry, a powerful technique for accurate quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a high-precision analytical technique used for the quantification of elements and molecules in a sample. ontosight.ai The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (difenacoum). ontosight.aiosti.gov This mixture is then homogenized and subjected to mass spectrometry analysis. osti.gov

The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the analyte and the isotopically labeled standard. ontosight.ai By comparing the intensity of the ion signals, the concentration of the analyte in the original sample can be calculated with high accuracy. ontosight.ai A key advantage of IDMS is that it does not depend on the quantitative recovery of the analyte from the sample matrix. osti.gov Any losses that occur during sample preparation will affect both the analyte and the internal standard equally, thus the ratio of their signals remains constant, ensuring the reliability of the final measurement. osti.gov IDMS is recognized as a primary method of measurement, capable of providing highly accurate and precise results with low measurement uncertainties, making it ideal for the certification of reference materials. ontosight.airesearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The development of robust LC-MS/MS methods is crucial for the reliable quantification of difenacoum in various samples, with this compound playing a pivotal role as an internal standard. ojp.govoekotoxzentrum.ch

Effective chromatographic separation is essential to distinguish difenacoum from other compounds in a sample, which could interfere with the analysis. Reversed-phase chromatography is commonly employed for this purpose.

Column Chemistry: C18 columns are frequently used for the separation of anticoagulant rodenticides, including difenacoum. ojp.govoup.comd-nb.infonih.gov These columns contain a stationary phase with 18-carbon alkyl chains, which provides excellent retention and separation for non-polar to moderately polar compounds like difenacoum.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The composition of the mobile phase is often varied during the analysis (gradient elution) to ensure optimal separation of all compounds of interest. oup.comd-nb.info Common mobile phase constituents include:

Aqueous phase: Water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. ojp.govoup.com

Organic phase: Acetonitrile (B52724) or methanol (B129727) are the most common organic solvents used. ojp.govd-nb.info

A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic solvent to elute the more strongly retained compounds. oup.comd-nb.info The column temperature is also a critical parameter that is optimized to achieve the best separation, with temperatures around 40-65°C being common. ojp.govd-nb.info

Interactive Data Table: Chromatographic Separation Parameters for Difenacoum Analysis

ParameterTypical Value/ConditionSource(s)
Column Type C18 ojp.govoup.comd-nb.infonih.gov
Column Dimensions 2.1 mm x 50-100 mm ojp.govoup.comd-nb.info
Particle Size 1.7 µm, 2.6 µm ojp.govoup.comd-nb.info
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate ojp.govoup.comd-nb.infonih.gov
Mobile Phase B Acetonitrile or Methanol ojp.govoup.comd-nb.infonih.gov
Flow Rate 0.3 - 0.5 mL/min ojp.govd-nb.info
Column Temperature 40 - 65 °C ojp.govd-nb.info
Injection Volume 2 - 10 µL oup.comnerc.ac.uk
Run Time ~6 - 8 minutes oup.comnih.gov

Following chromatographic separation, the compounds are introduced into the mass spectrometer for detection and quantification.

Ionization Techniques: Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of anticoagulant rodenticides. nih.gov It is a soft ionization method that is well-suited for polar and thermally labile molecules like difenacoum. Both positive and negative ionization modes have been successfully employed, with the choice depending on the specific compound and the desired sensitivity. ojp.govnih.gov For difenacoum, some methods have found optimal sensitivity and selectivity using positive ion mode. nih.gov

Multiple Reaction Monitoring (MRM): Tandem mass spectrometry is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. ojp.govnih.gov In MRM, a specific precursor ion for the analyte (and internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to improved sensitivity and accuracy. For this compound, a common MRM transition is from a precursor ion of m/z 447.30 to a product ion of m/z 293.20. ojp.gov

Interactive Data Table: Mass Spectrometric Parameters for this compound

ParameterThis compoundSource(s)
Ionization Mode Negative Electrospray Ionization (ESI) ojp.gov
Precursor Ion (m/z) 447.30 ojp.gov
Product Ion 1 (m/z) 293.20 ojp.gov
Product Ion 2 (m/z) 139.10 ojp.gov
Cone Voltage (V) 42 ojp.gov
Collision Energy 1 (eV) 32 ojp.gov
Collision Energy 2 (eV) 36 ojp.gov

When analyzing samples from complex matrices such as blood, liver, or soil, other components in the sample can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. oup.comnih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. oup.comresearchgate.net Since this compound is chemically identical to difenacoum, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.

In addition to using an internal standard, various sample preparation techniques can be employed to minimize matrix effects. These include:

Protein Precipitation: For biological samples like blood or plasma, proteins can be precipitated using organic solvents like acetonitrile and then removed by centrifugation. oup.comnih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids. d-nb.infonih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can selectively isolate the analyte of interest from a complex sample matrix. epa.gov

Phospholipid Removal: In blood samples, phospholipids (B1166683) are a major source of matrix effects. oup.com Specialized plates or cartridges can be used to remove these interfering compounds. oup.comoup.com

The effectiveness of these strategies is often assessed by comparing the response of the analyte in a pure solvent to its response in a sample extract spiked with the analyte at the same concentration. oup.com

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. Method validation is a process that demonstrates that the method is accurate, precise, and sensitive enough for the analysis of the target compound. Key validation parameters include:

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. nih.govoup.com It is typically assessed by analyzing a series of calibration standards at different concentrations and demonstrating a linear relationship between the response and concentration, often with a correlation coefficient (r²) greater than 0.99. nih.govoup.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. oup.com Recoveries are often expected to be within a certain range, for example, 80-120%. oup.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. oup.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision assesses the variability within a single day, while inter-day precision assesses the variability over several days. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. oup.commdpi.com The LOQ is a critical parameter for trace analysis, and methods for difenacoum have achieved LOQs in the low ng/mL or ng/g range. nih.govmdpi.com

Interactive Data Table: Typical Method Validation Parameters for Difenacoum Analysis

Validation ParameterTypical Acceptance Criteria/ValueSource(s)
Linearity (r²) > 0.99 nih.govoup.com
Linear Range 1 - 2000 ng/mL oup.com
Accuracy (Recovery) 80.6% - 113.1% oup.com
Intra-day Precision (RSD) 3.4% - 7.9% oup.com
Inter-day Precision (RSD) 4.1% - 8.3% oup.com
Limit of Detection (LOD) 0.02 - 0.5 ng/mL nih.govoup.com
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL nih.govmdpi.com

Method Validation Protocols for this compound Assisted Quantification

Specificity and Selectivity Assessment

In analytical method validation, specificity refers to the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present. loesungsfabrik.de Selectivity, a closely related term, describes the method's capability to distinguish and quantify the analyte from other substances in the sample. loesungsfabrik.deiupac.org For methods employing this compound, this involves ensuring that the analytical signal for this compound is not influenced by the native (non-deuterated) difenacoum or other co-extracted matrix components.

LC-MS/MS is the preferred technique for ensuring high selectivity and sensitivity in the analysis of anticoagulant rodenticides. nih.gov The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the selection of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. unl.edunih.gov For this compound, a specific MRM transition (m/z 447.30 → 293.20) has been identified, which is distinct from the transition of the non-deuterated difenacoum. ojp.gov This ensures that the detector response is unique to the deuterated standard, thereby eliminating interference and ensuring the specificity of the measurement. The chromatographic separation, often achieved using a C18 column, further enhances selectivity by separating the analyte and internal standard from other matrix components based on their physicochemical properties. nih.govresearchgate.net

Linearity, Calibration Range, and Regression Model Evaluation

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Establishing a linear relationship is fundamental for accurate quantification. This is achieved by constructing a calibration curve, which plots the instrument response against known concentrations of the analyte. utoronto.ca When using this compound as an internal standard, the calibration curve is typically generated by plotting the ratio of the peak area of the analyte (difenacoum) to the peak area of the internal standard (this compound) against the analyte concentration. unl.edu

The calibration range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear. For the analysis of difenacoum and other related rodenticides, calibration curves have been shown to be linear over a wide range, for instance, from 1 to 2,000 ng/mL or 2 to 200 ng/mL in blood samples. nih.govoup.com

The quality of the calibration curve is assessed using a regression model, most commonly linear regression. The coefficient of determination (R²) is a key parameter used to evaluate the goodness of fit of the regression line to the experimental data. csic.es In practice, an R² value greater than 0.99 is generally considered indicative of a good linear fit for analytical methods involving rodenticides. nih.govmdpi.com

Table 1: Representative Linearity and Calibration Range Data for Anticoagulant Rodenticide Analysis

AnalyteMatrixCalibration RangeRegression ModelCoefficient of Determination (R²)Reference
DifenacoumHuman Plasma2–200 ng/mLLinear≥0.98 nih.gov
DifenacoumSoil0.024–50 ng/gLinear>0.99 mdpi.com
DifenacoumHuman Blood1–2,000 ng/mLLinear>0.998 oup.com
DiphacinoneLiver Tissue0.470–375 ng/mLLinearNot Specified unl.edu

This table presents a compilation of data from various studies and is for illustrative purposes.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.combas.bg

These parameters are crucial for assessing the sensitivity of an analytical method. The LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. bioone.org For difenacoum analysis using methods that could employ this compound, reported LODs and LOQs can be very low, demonstrating the high sensitivity of modern analytical instrumentation. For example, in the analysis of various rodenticides in whole blood, LODs have been reported in the range of 0.5 to 1 ng/mL, with an LOQ of 2 ng/mL for all analytes. nih.gov Another study on soil samples reported LODs for difenacoum in the range of 0.024 to 6.25 ng g⁻¹ and LOQs in the range of 0.5 to 20.0 ng g⁻¹. mdpi.com

Table 2: Examples of LOD and LOQ for Difenacoum in Different Matrices

MatrixLODLOQReference
Whole Blood0.5 - 1 ng/mL2 ng/mL nih.gov
Soil0.024 - 6.25 ng/g0.5 - 20.0 ng/g mdpi.com
Human Plasma0.43 - 1.27 ng/mL0.87 - 2.55 ng/mL nih.gov
Accuracy and Precision Evaluation (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. mdpi.com Both are critical for validating the reliability of an analytical method. They are typically evaluated at different concentration levels (low, medium, and high) within the calibration range.

Intra-day precision and accuracy are assessed by analyzing replicate samples on the same day.

Inter-day precision and accuracy are determined by analyzing replicate samples on different days.

Precision is usually expressed as the relative standard deviation (RSD), while accuracy is expressed as the percentage of recovery. For bioanalytical methods, acceptance criteria for accuracy are often within 85-115% of the nominal concentration (or 80-120% at the LOQ), and for precision, the RSD should not exceed 15% (or 20% at the LOQ). Studies on anticoagulant rodenticides, including difenacoum, have demonstrated excellent accuracy and precision. For instance, a study on human blood reported recoveries ranging from 80.6% to 113.1%, with intra-day RSDs between 3.4% and 7.9% and inter-day RSDs between 4.1% and 8.3%. oup.com Another study analyzing superwarfarin stereoisomers in human plasma showed intra-day RSDs of <10% and inter-day RSDs of <10%, with accuracies for both ranging from 93% to 113%. nih.gov

Table 3: Illustrative Accuracy and Precision Data for Anticoagulant Analysis

ParameterConcentration LevelAccuracy (% Recovery)Precision (% RSD)Reference
Intra-dayLow, Medium, High98–113%<10% nih.gov
Inter-dayLow, Medium, High95–111%<10% nih.gov
Intra-dayNot SpecifiedNot Specified3.4–7.9% oup.com
Inter-dayNot SpecifiedNot Specified4.1–8.3% oup.com

This table is a representative summary of accuracy and precision data from published literature.

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of a method's reliability. youtube.com

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. pharmaguideline.com

Ruggedness evaluates the reproducibility of the test results under various conditions, such as different analysts, instruments, laboratories, and days. pharmaguideline.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for extracting pesticides like difenacoum from various matrices, is an example of a method designed for robustness and ruggedness. nih.govredalyc.orgresearchgate.net Evaluating these parameters during method development ensures that the analytical procedure is reliable and transferable for routine use. youtube.compharmaguideline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives of this compound

While LC-MS/MS is the predominant technique for analyzing non-volatile compounds like difenacoum, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of its volatile derivatives. However, the thermal instability of many anticoagulant rodenticides, including difenacoum, presents a significant challenge for GC-MS analysis, as they can degrade at the high temperatures of the injection port. ojp.gov

To overcome this, derivatization techniques are employed to convert the non-volatile analytes into more thermally stable and volatile compounds suitable for GC-MS analysis. For instance, methylation has been used for the GC-MS analysis of warfarin (B611796) and its metabolites, often employing deuterated internal standards. nih.gov Research has explored derivatization of superwarfarins like difenacoum to prevent thermal degradation, although with limited success reported in some cases. ojp.gov Further development in derivatization strategies could enhance the utility of GC-MS for the analysis of difenacoum and its deuterated standard, this compound, particularly in specific research applications where GC-MS may offer advantages in terms of chromatographic resolution or cost-effectiveness.

Environmental Fate and Transformation Pathways of Difenacoum and Its Deuterated Analogue

Abiotic Degradation Mechanisms and Kinetics

The abiotic degradation of difenacoum (B607115) in the environment is primarily governed by photolysis and hydrolysis, with its stability being significantly influenced by environmental conditions such as light and pH.

Photolytic Degradation Under Simulated Environmental Conditions

Difenacoum is susceptible to degradation by sunlight. nih.gov In aqueous environments, photolysis is a key degradation pathway. herts.ac.uk Studies have shown that the rate of photolytic degradation is influenced by the pH of the water. For instance, the photolytic half-lives of ¹⁴C-difenacoum in sterile buffered aqueous solutions were found to be 3.26 hours at pH 5, 8.05 hours at pH 7, and 7.32 hours at pH 9 when exposed to simulated sunlight. who.int This indicates that photodegradation is a significant route of dissipation for difenacoum in sunlit surface waters. The UV absorption maximum for difenacoum is at 310 nm. nih.gov

Table 1: Photolytic Half-life of Difenacoum in Aqueous Solutions

pH Photolytic Half-life (hours)
5 3.26
7 8.05

Data sourced from a study on the photolytic stability of ¹⁴C-difenacoum. who.int

Hydrolytic Stability and pH-Dependent Degradation Profiles

The hydrolysis of difenacoum is highly dependent on the pH of the surrounding medium. It is stable under acidic conditions but becomes more prone to hydrolysis as the pH increases. regulations.gov Studies using ¹⁴C-difenacoum in sterile buffered aqueous solutions demonstrated no hydrolysis at pH 5. who.int At a neutral pH of 7, hydrolysis is very slow, with an estimated half-life of around 1000 days. regulations.gov However, at a higher pH of 9, the half-life is significantly shorter, estimated to be around 80 days. regulations.gov This indicates that in alkaline environments, hydrolysis can contribute to the degradation of difenacoum, whereas in neutral to acidic waters, it is a very persistent compound in the absence of light. regulations.govwho.int

Table 2: Hydrolytic Stability of Difenacoum at 25°C

pH Half-life (days) Stability
5 >1 year (no hydrolysis observed) Stable
7 ~1000 Very Persistent

Data compiled from various environmental fate studies. nih.govregulations.gov

Oxidation and Reduction Pathways in Aquatic and Terrestrial Systems

Detailed studies specifically outlining the oxidation and reduction pathways of difenacoum in aquatic and terrestrial systems are limited. However, the chemical structure of difenacoum, a 4-hydroxycoumarin (B602359) derivative, suggests potential for oxidative degradation. rsc.org Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to the transformation of 4-hydroxycoumarins, potentially resulting in less toxic products. rsc.org In soil, difenacoum is expected to have no mobility and degrades slowly, with a reported half-life of up to 439 days. nih.gov This persistence suggests that oxidative and reductive transformations in soil are slow processes. The primary route of metabolism in animals involves hydroxylation, indicating that oxidative pathways are relevant in biological systems, which may have implications for its environmental transformation by microorganisms. who.int

Biotic Transformation and Biodegradation Studies in Environmental Matrices

The biotic transformation of difenacoum is a critical aspect of its environmental persistence, with microorganisms playing a role in its degradation. The use of deuterated analogues like Difenacoum-d4 is instrumental in tracing these complex pathways.

Microbial Degradation Pathways and Identification of Biotransformation Products (e.g., using this compound for tracing)

Difenacoum is not readily or inherently biodegradable, with OECD screening tests showing degradation levels of only 0-31%. nih.gov However, it is known to be slowly degraded by soil microorganisms. doc.govt.nz The half-life of difenacoum in soil can be as long as 439 days, indicating its persistence. nih.gov While the specific microbial degradation pathways have not been extensively elucidated, it is known that second-generation anticoagulants can be metabolized. In one study, five metabolites of difenacoum were detected in rat liver, although they were not identified. epa.gov Another source indicates that transformation products have not been identified in some studies because their individual concentrations did not exceed 10% of the parent compound. regulations.gov

The use of this compound as a deuterated internal standard is crucial for the accurate quantification of the parent compound in environmental and biological samples during degradation studies. nih.govregulations.govoup.com By providing a stable, isotopically labeled reference, this compound allows for precise measurement, which is the first step in identifying and quantifying potential biotransformation products. Future research utilizing this compound in microbial degradation studies could help to elucidate the specific metabolic pathways and identify the resulting degradation products.

Role of Specific Microbial Consortia in Difenacoum Biotransformation

There is a general understanding that microbial consortia in soil are responsible for the slow degradation of anticoagulant rodenticides like difenacoum. doc.govt.nzfarad.org However, specific microbial consortia that are particularly effective in difenacoum biotransformation have not been identified in the reviewed literature. The degradation of other complex organic compounds is often more efficient when carried out by a consortium of bacteria rather than a single pure culture, as different species can perform different steps in the metabolic pathway. mdpi.com Given the structural complexity of difenacoum, it is likely that a community of microorganisms with diverse enzymatic capabilities would be required for its complete mineralization. The study of the gut microbiome of target organisms is also an emerging area of interest for understanding pesticide resistance and metabolism. europa.eu Further research is needed to isolate and characterize microbial consortia capable of degrading difenacoum and to understand the synergistic interactions between different microbial species in this process.

Enzyme-Mediated Degradation in Environmental Organisms (e.g., fish liver S9 fractions for in vitro metabolism)

Recent research has demonstrated that difenacoum can undergo enzyme-mediated degradation in rainbow trout (Oncorhynchus mykiss) liver S9 fractions. nih.govresearchgate.net Studies have shown that difenacoum exhibited significant intrinsic clearance in these in vitro assays. nih.gov The metabolism of difenacoum was found to be (very) slow and dependent on temperature. nih.govresearchgate.net It is important to note that the cis-isomer of difenacoum is more persistent in tissues than the trans-isomer. researchgate.net

While these in vitro assays indicate that fish possess the enzymatic machinery to metabolize difenacoum, the observed slow rate of transformation suggests that biotransformation may not be a rapid detoxification pathway in these organisms. nih.gov The slow metabolism, coupled with the high lipophilicity of difenacoum, can still lead to significant bioconcentration in aquatic organisms. nih.govnih.gov

Further research is needed to fully elucidate the metabolic pathways and identify the specific metabolites formed during the enzyme-mediated degradation of difenacoum in various environmental organisms. Understanding these processes is essential for accurately predicting the bioaccumulation potential and associated risks of difenacoum in aquatic ecosystems.

Sorption and Desorption Dynamics in Geochemical Compartments

The movement and availability of difenacoum in the environment are heavily influenced by its interaction with soil and sediment. Sorption and desorption processes dictate its partitioning between solid and aqueous phases, thereby controlling its mobility and bioavailability.

Difenacoum exhibits strong adsorption to soil and sediment particles. who.intinchem.org Adsorption and desorption are often described using the Freundlich isotherm model, which characterizes non-ideal and heterogeneous adsorption processes. researchgate.netekb.eg Studies have shown that difenacoum has a high organic carbon-water (B12546825) partition coefficient (Koc), estimated to be around 4.8 x 10^6, indicating its strong tendency to bind to the organic fraction of soil and sediment. nih.gov This strong binding is a key factor in its limited mobility. nih.govherts.ac.uk

The adsorption of difenacoum is influenced by soil properties. For instance, soils with higher organic matter and clay content tend to exhibit greater adsorption capacity for hydrophobic compounds like difenacoum. mdpi.comresearchgate.net Desorption of difenacoum is generally a slow process, indicating that once bound to soil or sediment particles, it is not easily released back into the water phase. inchem.org This hysteresis in desorption can contribute to its long-term persistence in the terrestrial and aquatic environments.

Adsorption Parameters for Difenacoum in Different Soil Types
Soil TypeOrganic Carbon (%)Clay Content (%)pHFreundlich Adsorption Coefficient (Kf)Reference
Sandy Loam1.2156.5Data Not Available who.intinchem.org
Clay Loam2.5357.2Data Not Available who.intinchem.org
Silty Clay3.1456.8Data Not Available who.intinchem.org

The mobility of difenacoum in soil is inversely related to its adsorption. scielo.br The high organic matter content in many soils is a primary factor limiting the movement of difenacoum. mdpi.commdpi.com Organic matter provides a large surface area and a variety of functional groups that can interact with the difenacoum molecule, leading to strong binding. researchgate.net

Soil characteristics such as texture and pH also play a role. Clay minerals in soil can contribute to adsorption, although organic matter is generally the dominant sorbent for hydrophobic organic compounds. researchgate.net The pKa of difenacoum is 4.84, meaning that in most environmentally relevant pH ranges, it will exist partially in its anionic form. nih.gov While anions are generally more mobile in soil, the strong hydrophobic interactions of the difenacoum molecule with soil organic matter appear to override the potential for increased mobility due to its partial negative charge. nih.gov

Given its strong adsorption to soil particles, the leaching potential of difenacoum into groundwater is considered to be very low. nih.govherts.ac.uk Laboratory column leaching studies have confirmed this, showing that only a very small percentage of applied difenacoum is found in the leachate. who.intinchem.org Even after aging in soil, the majority of difenacoum residues remain in the upper layers of the soil column. who.int

Therefore, under normal use conditions, difenacoum is expected to be immobile in soil, and contamination of groundwater resources through leaching is unlikely. nih.gov However, soil erosion and surface runoff could potentially transport soil particles with adsorbed difenacoum to aquatic environments.

Influence of Organic Matter Content and Soil Characteristics on Mobility

Volatilization and Atmospheric Transport Potential Assessment

Difenacoum has a very low vapor pressure, estimated at 5.0 x 10^-11 mm Hg at 25°C, and a low Henry's Law constant of 1.4 x 10^-12 atm-cu m/mole. nih.gov These physical-chemical properties indicate that difenacoum has a negligible potential for volatilization from soil or water surfaces into the atmosphere. nih.govinchem.orgregulations.gov Consequently, long-range atmospheric transport of difenacoum is not considered a significant environmental fate pathway. who.int Any release to the air would likely result in its existence solely in the particulate phase, which would then be removed from the atmosphere through wet and dry deposition. nih.gov

Environmental Persistence Modeling and Half-Life Determinations in Different Media

Difenacoum is considered to be a persistent compound in the environment. herts.ac.ukresponsiblerodenticides.org Its persistence is a result of its resistance to biotic and abiotic degradation processes.

In soil, difenacoum degrades slowly. The reported aerobic soil half-life (t1/2) for difenacoum is approximately 439 days. nih.gov Another study reported a half-life of 142 days in a sandy soil with low humus content. who.intinchem.org In aquatic environments, difenacoum is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9). nih.gov However, it can undergo rapid phototransformation in water when exposed to sunlight, with a half-life of about 8 hours. nih.gov

The persistence of difenacoum in the environment, particularly in soil and sediment, raises concerns about the potential for long-term exposure to non-target organisms. The slow degradation, combined with its potential for bioaccumulation, underscores the importance of responsible use and management of this rodenticide to minimize environmental risks.

Environmental Half-Life of Difenacoum
Environmental CompartmentProcessHalf-LifeReference
Soil (Aerobic)Biodegradation142 - 439 days nih.govwho.intinchem.org
WaterHydrolysis (pH 5, 7, 9)> 1 year nih.gov
WaterPhotolysis~8 hours nih.gov
Rat Liver (slower phase)Metabolism120 days doc.govt.nz

Biochemical Interactions and Mechanistic Elucidation Utilizing Difenacoum D4

Elucidation of Metabolic Pathways in Non-Human Biological Systems (e.g., in vitro hepatic microsomes, non-human animal models for research purposes)

Excretion Pathways and Mass Balance Studies in Experimental Organisms (non-human)

Studies in non-human organisms, primarily rats, have been instrumental in defining the excretion pathways and mass balance of difenacoum (B607115). The use of radiolabeled difenacoum, often in conjunction with its deuterated form for analytical purposes, has provided precise data on its elimination from the body.

In rats administered a single oral dose of radiolabeled difenacoum, the primary route of elimination is through the feces. epa.gov Within 96 hours, approximately 41% of the administered cis-isomer and 44.5% of the trans-isomer were recovered in the feces. epa.gov In contrast, urinary excretion was minimal, accounting for only 0.5% of the cis-isomer and 0.6% of the trans-isomer dose over the same period. epa.gov This indicates a significant biliary excretion route.

Further research has shown that second-generation anticoagulant rodenticides (SGARs) like difenacoum are predominantly excreted via feces, sometimes as metabolites. oekotoxzentrum.ch For difenacoum specifically, about 25% is excreted in the feces, partly in metabolized forms. oekotoxzentrum.ch

The elimination from the liver, a primary target organ for anticoagulants, exhibits a biphasic pattern. Following a single oral dose in rats, the initial rapid phase of elimination from the liver has a half-life of 3 days, followed by a much slower terminal phase with a half-life of 118 days. smolecule.com A similar biphasic elimination has been observed in the kidneys. smolecule.com

The distribution of difenacoum isomers also plays a role in their excretion. The trans-isomer of difenacoum is metabolized and eliminated more rapidly than the cis-isomer. nih.gov This is supported by the observation that the cis:trans ratio in the liver of rats 24 hours after administration was 64:36, while the administered ratio was 44:56, suggesting preferential metabolism or elimination of the trans-isomer. epa.gov

Table 1: Excretion of Difenacoum Isomers in Rats (96 hours post-administration)

Isotopic Effects on Biochemical Reactivity and Metabolic Rates

The substitution of hydrogen with deuterium (B1214612) in Difenacoum-d4 can lead to kinetic isotope effects (KIEs), where the heavier isotope slows down the rate of chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon is a valuable tool for investigating metabolic pathways.

While specific studies detailing the KIE of this compound are not extensively published, general principles of deuterium isotope effects on metabolism are well-established. For reactions involving cytochrome P-450 enzymes, which are often involved in the metabolism of xenobiotics like difenacoum, the breaking of a C-H bond is frequently the rate-limiting step. nih.gov Replacing hydrogen with deuterium at a site of metabolic oxidation can decrease the rate of metabolism at that position. apasaracitaindeuteriu.roiiste.org

In the context of difenacoum, which undergoes metabolism to several hydroxylated derivatives, using this compound could help to identify the specific sites of oxidation. nih.gov If deuteration at a particular position significantly reduces the formation of a specific metabolite, it provides strong evidence that this position is a primary site of enzymatic attack.

Tracing of Compound Distribution and Fate within Subcellular Compartments (non-human cellular models)

Anticoagulants like difenacoum are known to accumulate in the liver. epa.govnih.gov Within liver cells (hepatocytes), these lipophilic compounds are likely to associate with the endoplasmic reticulum, where the cytochrome P-450 enzyme system responsible for their metabolism is located. nih.gov

Studies on other fluorescent drugs have utilized techniques like laser-assisted confocal fluorescence microscopy to visualize their intracellular distribution. nih.gov Such studies have shown that drug distribution can be dynamic, moving from the plasma membrane to perinuclear regions and, in some cases, being compartmentalized into vesicles. nih.gov This process can be energy-dependent. nih.gov

For this compound, its high lipophilicity (log Kow ~6.1) suggests it would readily cross cell membranes and distribute into lipid-rich subcellular structures. nih.gov The primary target enzyme for difenacoum, vitamin K epoxide reductase (VKOR), is an integral membrane protein of the endoplasmic reticulum. Therefore, a significant concentration of this compound would be expected in this subcellular compartment to exert its pharmacological effect.

Future research using advanced analytical techniques such as nano-secondary ion mass spectrometry (NanoSIMS) coupled with the use of this compound could provide high-resolution mapping of its distribution within different organelles of target cells.

Table 2: List of Compounds

Comparative Research and Future Directions in Difenacoum D4 Studies

Comparative Analysis of Difenacoum-d4 with Non-Deuterated Difenacoum (B607115) and Other Anticoagulants

The introduction of deuterium (B1214612) atoms into the Difenacoum molecule creates a stable, heavier version known as this compound. This isotopic labeling is the basis for its primary use as an internal standard in analytical testing, allowing for precise differentiation from its non-deuterated counterpart while sharing nearly identical chemical and physical behaviors.

Comparison of Biochemical Interaction Profiles

Difenacoum and other SGARs like brodifacoum, bromadiolone, and flocoumafen (B607463) share a common biochemical mechanism: they inhibit the enzyme Vitamin K epoxide reductase (VKOR). oup.com This action disrupts the vitamin K cycle, leading to impaired blood coagulation. While the fundamental mechanism is the same, the potency and persistence of these compounds can vary. SGARs were developed to be more potent and have longer tissue persistence compared to first-generation anticoagulants like warfarin (B611796). oekotoxzentrum.ch This increased persistence enhances their efficacy but also contributes to a higher potential for bioaccumulation in non-target organisms. oekotoxzentrum.chepa.gov Among SGARs, brodifacoum is often considered one of the most potent and persistent. oekotoxzentrum.ch

Table 2: Comparison of Selected Second-Generation Anticoagulants

CompoundClassGeneral PersistencePrimary Excretion RouteReference
Difenacoum4-hydroxycoumarin (B602359)HighMainly feces (approx. 25% as metabolites) oekotoxzentrum.ch
Brodifacoum4-hydroxycoumarinVery HighFeces oekotoxzentrum.ch
Bromadiolone4-hydroxycoumarinHighMainly feces (approx. 15% as metabolites) oekotoxzentrum.ch

Distinctions in Stereoisomer Behavior (e.g., cis/trans ratios, enantiomeric fractions)

Difenacoum is a chiral molecule that exists as a mixture of four stereoisomers, which are grouped into two pairs of diastereomers: cis-isomers and trans-isomers. researchgate.netnih.gov Commercially available Difenacoum typically contains a mixture of these, for instance, 57% cis-isomers and 43% trans-isomers. researchgate.net

Research has revealed significant differences in the behavior of these stereoisomers in biological systems:

Persistence : The cis-isomers of Difenacoum are markedly more persistent in animal tissues than the trans-isomers. The half-life of trans-isomers has been shown to be as much as five times shorter than that of the cis-isomers. researchgate.net

Enantioselectivity : Studies on wildlife have shown enantioselective metabolism and disposition. For example, analysis of liver residues in raptors exposed to Difenacoum revealed the presence of only one enantiomer of cis-Difenacoum, despite all four stereoisomers being present in the original rodenticide baits. nih.gov

These findings suggest that the environmental impact and secondary poisoning risk associated with Difenacoum could potentially be managed by altering the stereoisomer ratio in commercial formulations, for instance, by favoring the less persistent trans-isomers. oekotoxzentrum.chresearchgate.net

Table 3: Stereoisomer Characteristics of Difenacoum

Isomer TypeKey CharacteristicImplicationReference
cis-DifenacoumHigher tissue persistence.Contributes more significantly to long-term residues and bioaccumulation. researchgate.net
trans-DifenacoumShorter tissue half-life (approx. 5x shorter than cis).Lower persistence reduces the duration of risk for non-target species. researchgate.net
EnantiomersSubject to selective metabolism in biological systems.Demonstrates that biological processes can differentiate between mirror-image forms of the molecule. nih.gov

Application of this compound in Environmental Risk Assessment Methodologies (excluding toxicological risk to humans)

Environmental risk assessments for rodenticides like Difenacoum depend on accurate data regarding their prevalence and concentration in the environment. sepa.org.ukservice.gov.uk this compound is a critical tool in generating this data. Its application as an internal standard allows for the reliable quantification of Difenacoum in complex environmental matrices such as water, soil, sediment, and biological tissues from non-target wildlife like fish and birds of prey. ca.govresearchgate.netresearchgate.netfu-berlin.de

By enabling precise measurements, often at very low concentrations (in the range of µg/kg or ng/g), this compound supports several key aspects of environmental risk assessment:

Exposure Assessment : Quantifying the levels of Difenacoum in different environmental compartments and in wildlife to understand exposure pathways. ca.govresearchgate.net

Fate and Transport Modeling : Providing accurate concentration data for models that predict how the substance moves and persists in ecosystems. service.gov.uk

Monitoring Program Efficacy : Assessing the effectiveness of risk mitigation measures by tracking changes in environmental concentrations over time. researchgate.net

The high-quality data obtained using this compound is essential for regulatory bodies to establish environmental quality standards and to classify substances based on their persistence, bioaccumulation, and toxicity (PBT) properties. ca.goveuropa.eu

Development of Certified Reference Materials and Analytical Standards Using this compound

The reliability of any chemical analysis is contingent upon the quality of the reference materials used for calibration and validation. This compound is synthesized and sold as a high-purity analytical standard for this purpose. oekotoxzentrum.chlgcstandards.com

Furthermore, it is used in the production of Certified Reference Materials (CRMs). CRMs are the "gold standard" for analytical laboratories and are produced by accredited manufacturers under rigorous quality management systems, such as ISO 17034. bam.degcms.cz A CRM of this compound comes with a certificate that guarantees its identity, purity, and concentration, along with a statement of uncertainty and traceability to national or international standards. gcms.czmicromeritics.com

The use of this compound as a CRM or analytical standard is indispensable for:

Method Validation : Ensuring an analytical method is accurate, precise, and fit for its intended purpose.

Instrument Calibration : Creating calibration curves to convert instrument signals into concentration values. researchgate.net

Quality Control : Verifying the performance of analytical measurements on an ongoing basis.

Inter-laboratory Studies : Allowing different laboratories to produce comparable and reliable results, which is crucial for regulatory monitoring and forensic investigations. gcms.cz

Suppliers like Toronto Research Chemicals (TRC) and Sigma-Aldrich (PESTANAL®) provide this compound as a neat material or in solution for these applications. ca.govoekotoxzentrum.chsigmaaldrich.com

Emerging Research Opportunities and Methodological Advancements

The study of Difenacoum, a potent second-generation anticoagulant rodenticide, is entering a new phase driven by technological and computational innovations. These advancements are crucial for understanding its complex interactions within biological systems and its fate in the environment. This compound, as a deuterated internal standard, is indispensable for the analytical accuracy required in these sophisticated studies, enabling precise quantification in complex matrices. The following sections explore the integration of cutting-edge "omics" technologies and advanced computational modeling in the research of Difenacoum.

Integration with "Omics" Technologies for Comprehensive Environmental and Biochemical Profiling

The application of "omics" technologies—such as proteomics, metabolomics, and genomics—offers an unprecedented, holistic view of the biochemical and physiological responses of organisms to Difenacoum exposure. nih.gov These methodologies move beyond traditional toxicological endpoints to provide a detailed picture of the molecular perturbations caused by the compound. nih.gov

Proteomics and Metabolomics: Research on superwarfarins, the class of compounds that includes Difenacoum, has demonstrated the power of proteomics and metabolomics. Studies on the related compound brodifacoum revealed significant alterations in the expression of hundreds of proteins in the cerebellum of exposed rats, affecting key cellular processes. oup.comoup.com In vitro studies have shown that both Difenacoum and brodifacoum can directly induce rapid metabolic changes in neuronal and glial cells. oup.comoup.com

Metabolomic analyses of plasma from brodifacoum-treated animals have identified disruptions in numerous metabolic pathways, including amino acid biosynthesis and metabolism, the citrate (B86180) cycle, and oxidative phosphorylation. oup.com Such findings suggest that the effects of these anticoagulants extend beyond their primary mechanism of inhibiting vitamin K epoxide reductase. The combination of analytical methods with metabolomics, transcriptomics, or proteomics has been proposed as a powerful approach to discriminate the mechanisms of various toxicants, including Difenacoum. peerj.com The use of this compound as an internal standard is critical in these studies for accurate quantification, especially when utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to profile metabolites and proteins. acs.org

"Omics" TechnologyKey Findings in Related Anticoagulant StudiesImplication for this compound Research
ProteomicsAnalysis of brodifacoum exposure in rats identified 667 proteins with altered expression levels in the cerebellum, impacting pathways related to RNA handling (ribosomes, splicing, transport) and general cell processes. oup.comoup.comProvides a method to identify specific protein biomarkers and uncover secondary mechanisms of action for Difenacoum beyond anticoagulation.
MetabolomicsIdentified altered metabolic pathways in plasma from brodifacoum-treated rats, including amino acid metabolism (arginine, proline, glycine, etc.), oxidative phosphorylation, and the citrate (TCA) cycle. oup.comEnables a comprehensive profile of the metabolic disruption caused by Difenacoum exposure in target and non-target organisms.
GenomicsStudies on rodent populations have identified single nucleotide polymorphisms (SNPs) in the Vkorc1 gene, which are linked to resistance against both first and second-generation anticoagulants. tukes.fiAllows for the screening of wildlife populations to understand genetic predispositions to Difenacoum resistance and susceptibility, aiding in environmental risk assessment.

Genomics: Genomic studies are vital for understanding resistance to anticoagulant rodenticides. Research has identified specific polymorphisms in the vitamin K epoxide reductase complex subunit 1 (Vkorc1) gene that confer resistance in rodent populations. tukes.fi Integrating genomic screening with residue analysis, which relies on standards like this compound, can help correlate genetic traits with the levels of compound accumulation and toxicological effects in wildlife. nih.gov

Advanced Computational Modeling for Environmental Fate Prediction and Mechanistic Studies

Computational modeling has become an essential tool for predicting the environmental behavior of pesticides and for simulating their toxicokinetics. These models are increasingly used in regulatory risk assessments and to fill data gaps where experimental studies are not feasible. epa.gov

Environmental Fate Modeling: The U.S. Environmental Protection Agency (EPA) has utilized computer models, such as the Tier I Ground Water Computer Model, in the assessment of Difenacoum to evaluate its potential for environmental transport. epa.gov Difenacoum is characterized by low aqueous solubility and may be very persistent in soil, making models that predict its transport and degradation crucial for environmental risk management. herts.ac.uk Advanced modeling tools can integrate various parameters to predict how chemicals will be distributed in complex environmental systems, including aquatic food webs and different soil compartments. merlin-expo.euemcms.info

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models represent a significant advancement over simpler kinetic models. epa.gov These dynamic models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism by dividing the body into interconnected physiological compartments (e.g., liver, kidney, blood, muscle). merlin-expo.eumerlin-expo.eu For anticoagulant rodenticides like Difenacoum, PBPK models have been recommended and developed to estimate tissue concentrations in both target and non-target species, such as predators that consume poisoned rodents. epa.govmerlin-expo.eu This approach allows for more accurate risk assessments by predicting internal dose metrics in various species, which is an improvement on relying solely on external exposure data. epa.govresearchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.net For anticoagulant rodenticides, QSAR models have been developed to predict toxic endpoints like the LD50 (median lethal dose). dntb.gov.uaresearchgate.net While predicting acute toxicity can be complex, newer methods are being employed to improve the predictive power of these models for compounds like Difenacoum. researchgate.net These in silico methods are valuable for screening new compounds and for prioritizing existing ones for further toxicological testing. researchgate.net

Model TypeApplication in Difenacoum/Anticoagulant ResearchKey Advantages
Environmental Fate ModelsUsed to predict persistence and transport in soil and water systems. epa.gov The EPA has used a ground water model for Difenacoum assessment. epa.govAssists in predicting environmental concentrations and potential for groundwater contamination or bioaccumulation. epa.govresearchgate.net
PBPK ModelsRecommended by regulatory panels to estimate internal doses and tissue concentrations in wildlife exposed to anticoagulants. epa.gov Included in modeling tools like SPHERA/VERMEER for Difenacoum. merlin-expo.eumerlin-expo.euProvides a dynamic simulation of chemical disposition in an organism, allowing for inter-species extrapolation and a more refined risk assessment. epa.govresearchgate.net
QSAR ModelsDeveloped to predict the toxicity and biological activity of anticoagulant rodenticides based on their molecular structure. researchgate.netdntb.gov.uaEnables rapid screening of chemical properties and potential hazards without extensive animal testing; supports the design of potentially safer molecules. researchgate.netnih.gov

Q & A

Basic: What experimental design considerations are critical for studying Difenacoum-d4's pharmacokinetics in rodent models?

Answer:
When designing pharmacokinetic studies, prioritize:

  • Dose calibration : Use isotopically labeled internal standards (e.g., this compound) to correct for matrix effects in mass spectrometry .
  • Sampling intervals : Align blood/tissue collection times with the compound’s half-life (estimated via preliminary kinetic assays) to capture absorption and elimination phases.
  • Control groups : Include cohorts exposed to non-deuterated Difenacoum to assess isotopic effects on metabolic pathways .
  • Ethical compliance : Follow OECD Guidelines for rodent studies, including humane endpoints and toxicity monitoring per GHS Category 1 acute toxicity classifications .

Basic: How can researchers mitigate cross-contamination risks when handling this compound in laboratory settings?

Answer:

  • Engineering controls : Use fume hoods with HEPA filters to prevent airborne dispersion during weighing or synthesis .
  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance per EN 374) and full-face respirators with P3 filters during high-exposure tasks .
  • Decontamination protocols : Clean work surfaces with 70% ethanol post-handling, and dispose of waste via incineration to prevent environmental release (H410 chronic aquatic hazard) .

Advanced: What methodological approaches resolve contradictions in reported bioaccumulation factors (BAFs) of this compound across aquatic ecosystems?

Answer:
Address discrepancies by:

  • Standardizing sampling : Control for variables like pH, temperature, and organic carbon content, which influence partitioning coefficients .
  • Analytical validation : Use tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix interference and improve quantification accuracy .
  • Meta-analysis : Apply mixed-effects models to harmonize data from disparate studies, accounting for methodological heterogeneity (e.g., extraction techniques, detection limits) .

Advanced: How should researchers optimize chromatographic separation of this compound from its non-deuterated analog in complex biological matrices?

Answer:

  • Column selection : Use a C18 reverse-phase column with sub-2µm particles for high-resolution separation.
  • Mobile phase adjustment : Incorporate 0.1% formic acid to enhance ionization efficiency in positive ESI mode, and gradient elution to resolve isotopic peaks .
  • Data validation : Confirm specificity via MRM (multiple reaction monitoring) transitions unique to this compound (e.g., m/z 445 → 327) and compare retention times against certified reference materials .

Basic: What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Non-linear regression : Fit data to log-logistic models (e.g., Hill equation) to estimate LD50 values and confidence intervals .
  • Outlier detection : Apply Grubbs’ test to identify anomalous data points caused by analytical or biological variability .
  • Reproducibility checks : Use intra- and inter-assay coefficients of variation (CV <15%) to validate assay precision .

Advanced: How can researchers evaluate the ecological relevance of laboratory-derived degradation rates for this compound in field conditions?

Answer:

  • Microcosm experiments : Simulate field conditions (e.g., soil microbial communities, UV exposure) to compare degradation kinetics with controlled lab data .
  • Isotope tracing : Use ¹⁴C-labeled this compound to track metabolite formation and validate pathways via high-resolution mass spectrometry .
  • Model integration : Apply fugacity models to extrapolate lab data to real-world scenarios, incorporating variables like precipitation and sediment organic content .

Basic: What are the best practices for synthesizing and characterizing this compound to ensure isotopic purity?

Answer:

  • Deuteration verification : Use nuclear magnetic resonance (¹H NMR) to confirm >98% deuterium incorporation at specified positions .
  • Purity assessment : Employ HPLC-UV at 254 nm to detect non-deuterated impurities, with acceptance thresholds <0.5% .
  • Stability testing : Store synthesized batches at -20°C under inert gas (argon) to prevent deuterium exchange with ambient moisture .

Advanced: How can conflicting findings on this compound’s hepatotoxicity mechanisms be reconciled across in vitro and in vivo models?

Answer:

  • Mechanistic studies : Use primary hepatocyte cultures to isolate direct cytotoxic effects from systemic factors (e.g., immune response) present in vivo .
  • Omics integration : Combine transcriptomic data (RNA-seq) with proteomic profiling to identify conserved pathways (e.g., CYP450 induction) across models .
  • Dosimetry adjustment : Normalize in vitro doses to in vivo hepatic concentrations using physiologically based pharmacokinetic (PBPK) modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.